1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives can interact with various proteins and enzymes, influencing their activity .
Mode of Action
It is part of the class of organic compounds known as n-substituted carboxylic acid imides . These compounds have a general structure R1N (C (R2)=O)C (R3)=O (R2,R3=H, alkyl, aryl; R1=Anything but H), which suggests that they might interact with their targets through the formation of hydrogen bonds or other types of non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in the detoxification and clearance of foreign toxic substances from the body .
Result of Action
Based on its chemical structure, it can be hypothesized that it may influence the activity of certain proteins or enzymes, potentially leading to changes in cellular function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Biochemical Analysis
Biochemical Properties
1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially inhibiting or activating enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting overall cellular metabolism .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target protein, affecting its function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting their activity and overall metabolic flux. The compound may alter the levels of specific metabolites, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. This distribution can affect the compound’s efficacy and its ability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function .
Preparation Methods
The synthesis of 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with maleic anhydride, followed by cyclization to form the pyrrolidine-2,5-dione ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Industry: It is used in the development of novel materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride can be compared with similar compounds such as:
1-Ethyl-Pyrrolidine-2,5-Dione: This compound shares a similar pyrrolidine-2,5-dione core but differs in its substituents.
1-(2-Amino-ethyl)-pyrrole-2,5-dione hydrochloride: Another related compound with a similar structure but different functional groups. The uniqueness of this compound lies in its specific aminoethoxyethyl substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-6,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPHMEODXLJAHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.